2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate
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Overview
Description
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate is a purine nucleoside analog. It is structurally related to guanosine and is known as 2’-deoxyguanosine. This compound plays a significant role in various biological processes and is a key component in the structure of DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one typically involves the condensation of guanine with deoxyribose. The reaction is carried out under acidic conditions to facilitate the formation of the glycosidic bond between the guanine base and the deoxyribose sugar .
Industrial Production Methods
Industrial production of this compound involves the use of biotechnological methods, including the fermentation of genetically modified microorganisms that can produce nucleosides. The fermentation broth is then purified to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: The amino group at the 2-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of various nucleoside analogs.
Biology: Plays a role in the study of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the production of nucleic acid-based products.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It targets DNA polymerases and other enzymes involved in DNA synthesis. This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of DNA replication is desired .
Comparison with Similar Compounds
Similar Compounds
Guanosine: Similar structure but contains a ribose sugar instead of deoxyribose.
Adenosine: Contains an adenine base instead of guanine.
Cytidine: Contains a cytosine base instead of guanine.
Uniqueness
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one is unique due to its specific incorporation into DNA and its ability to terminate DNA synthesis. This property makes it particularly valuable in therapeutic applications .
Properties
Molecular Formula |
C10H17N5O5 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H15N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-8,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+,7?,8?;/m0./s1 |
InChI Key |
DHFQDVFIVNWHNA-JFOGGYDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2N=C(NC3=O)N)CO)O.O |
Canonical SMILES |
C1C(C(OC1N2C=NC3C2N=C(NC3=O)N)CO)O.O |
Origin of Product |
United States |
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